molecular formula C10H6N2S2 B12790836 9,10-Dithia-1,5-diaza-anthracene CAS No. 53102-25-3

9,10-Dithia-1,5-diaza-anthracene

Cat. No.: B12790836
CAS No.: 53102-25-3
M. Wt: 218.3 g/mol
InChI Key: IJTRUQJAHVJUTP-UHFFFAOYSA-N
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Description

9,10-Dithia-1,5-diaza-anthracene is an organic compound that belongs to the anthracene family. This compound is characterized by the presence of two sulfur atoms and two nitrogen atoms in its structure, which distinguishes it from other anthracene derivatives. The unique arrangement of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 9,10-Dithia-1,5-diaza-anthracene typically involves the incorporation of sulfur and nitrogen atoms into the anthracene framework One common synthetic route is the Diels-Alder reaction, where a diene and a dienophile react to form the anthracene coreIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

9,10-Dithia-1,5-diaza-anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The presence of sulfur and nitrogen atoms allows for substitution reactions, where functional groups can be introduced or replaced under specific conditions.

Scientific Research Applications

9,10-Dithia-1,5-diaza-anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,10-Dithia-1,5-diaza-anthracene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

9,10-Dithia-1,5-diaza-anthracene can be compared with other anthracene derivatives, such as:

Properties

CAS No.

53102-25-3

Molecular Formula

C10H6N2S2

Molecular Weight

218.3 g/mol

IUPAC Name

2,9-dithia-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene

InChI

InChI=1S/C10H6N2S2/c1-3-7-9(11-5-1)14-8-4-2-6-12-10(8)13-7/h1-6H

InChI Key

IJTRUQJAHVJUTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC3=C(S2)N=CC=C3

Origin of Product

United States

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